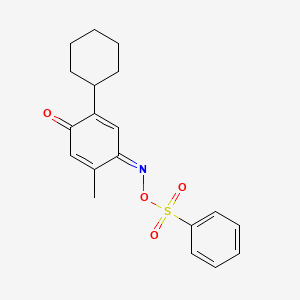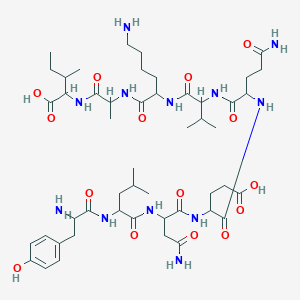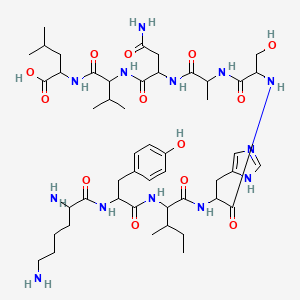
Aptstat3-9R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APTSTAT3-9R is a specific peptide that binds to the signal transducer and activator of transcription 3 (STAT3). It inhibits the activation and downstream signaling of STAT3 by specifically blocking its phosphorylation. This compound has shown significant antiproliferative effects and antitumor activity, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: APTSTAT3-9R is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: APTSTAT3-9R primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to STAT3 and inhibiting its phosphorylation.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Cleavage Cocktail: Trifluoroacetic acid, water, scavengers.
Major Products: The major product of interest is the this compound peptide itself, which is used in various biological assays and research applications .
Scientific Research Applications
APTSTAT3-9R has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound has shown significant antiproliferative effects and antitumor activity in various cancer cell lines, including lung carcinoma cells (A549), melanoma cells (B16F1), and hepatocellular carcinoma cells (HepG2). .
Drug Development: Due to its ability to inhibit STAT3, this compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of STAT3 activity.
Biological Studies: this compound is used in studies to understand the role of STAT3 in various cellular processes, including cell growth, survival, and differentiation
Mechanism of Action
APTSTAT3-9R exerts its effects by specifically binding to STAT3 and inhibiting its phosphorylation. This inhibition prevents the activation of STAT3 and its subsequent binding to DNA, thereby blocking the transcription of STAT3 target genes. The molecular targets and pathways involved include:
STAT3 Phosphorylation: this compound blocks the phosphorylation of STAT3, which is a critical step in its activation.
Downstream Signaling: By inhibiting STAT3 activation, this compound disrupts the downstream signaling pathways that promote cell proliferation and survival
Comparison with Similar Compounds
APTSTAT3-9R is unique in its specific binding to STAT3 and its ability to inhibit STAT3 phosphorylation. Similar compounds include:
STAT3 Inhibitors: Other STAT3 inhibitors, such as Stattic and S3I-201, also target STAT3 but may have different mechanisms of action or binding affinities.
Peptide Inhibitors: Peptides like this compound, which are designed to specifically bind to and inhibit target proteins, are a growing area of research in drug development
This compound stands out due to its high specificity and effectiveness in inhibiting STAT3, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C223H330N80O51 |
|---|---|
Molecular Weight |
4948 g/mol |
IUPAC Name |
5-[[4-amino-1-[[2-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[2-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[2-[[2-[[2-[[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C223H330N80O51/c1-116(2)88-156(200(339)278-141(52-22-25-75-224)185(324)268-107-174(314)265-105-172(312)264-106-173(313)266-108-176(316)276-166(113-304)208(347)287-150(61-34-84-256-221(243)244)195(334)285-148(59-32-82-254-219(239)240)193(332)283-146(57-30-80-252-217(235)236)191(330)281-144(55-28-78-250-215(231)232)189(328)280-145(56-29-79-251-216(233)234)190(329)282-147(58-31-81-253-218(237)238)192(331)284-149(60-33-83-255-220(241)242)194(333)286-151(62-35-85-257-222(245)246)196(335)291-155(214(353)354)63-36-86-258-223(247)248)293-203(342)159(90-121-40-10-7-11-41-121)294-197(336)152(69-72-169(228)309)289-202(341)158(91-122-65-67-129(308)68-66-122)292-183(322)117(3)273-175(315)109-269-186(325)142(53-23-26-76-225)279-204(343)160(92-123-99-259-136-47-17-12-42-130(123)136)298-211(350)181(118(4)306)301-206(345)162(94-125-101-261-138-49-19-14-44-132(125)138)295-188(327)143(54-24-27-77-226)274-177(317)111-270-187(326)164(98-171(230)311)297-198(337)154(71-74-180(320)321)290-205(344)161(93-124-100-260-137-48-18-13-43-131(124)137)299-212(351)182(119(5)307)302-207(346)163(95-126-102-262-139-50-20-15-45-133(126)139)296-209(348)167(114-305)277-179(319)112-271-210(349)168-64-37-87-303(168)213(352)165(96-127-103-263-140-51-21-16-46-134(127)140)300-199(338)153(70-73-170(229)310)288-201(340)157(89-120-38-8-6-9-39-120)275-178(318)110-267-184(323)135(227)97-128-104-249-115-272-128/h6-21,38-51,65-68,99-104,115-119,135,141-168,181-182,259-263,304-308H,22-37,52-64,69-98,105-114,224-227H2,1-5H3,(H2,228,309)(H2,229,310)(H2,230,311)(H,249,272)(H,264,312)(H,265,314)(H,266,313)(H,267,323)(H,268,324)(H,269,325)(H,270,326)(H,271,349)(H,273,315)(H,274,317)(H,275,318)(H,276,316)(H,277,319)(H,278,339)(H,279,343)(H,280,328)(H,281,330)(H,282,329)(H,283,332)(H,284,331)(H,285,334)(H,286,333)(H,287,347)(H,288,340)(H,289,341)(H,290,344)(H,291,335)(H,292,322)(H,293,342)(H,294,336)(H,295,327)(H,296,348)(H,297,337)(H,298,350)(H,299,351)(H,300,338)(H,301,345)(H,302,346)(H,320,321)(H,353,354)(H4,231,232,250)(H4,233,234,251)(H4,235,236,252)(H4,237,238,253)(H4,239,240,254)(H4,241,242,255)(H4,243,244,256)(H4,245,246,257)(H4,247,248,258) |
InChI Key |
DSGGVPGAEGYDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CO)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC1=CNC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










